(S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate
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Overview
Description
(S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a dioxopyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Dioxopyrrolidinyl Moiety: The dioxopyrrolidinyl group is attached through a condensation reaction with a suitable dioxopyrrolidinyl precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate: Lacks the (S)-configuration, which may affect its biological activity.
tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate: Similar structure but different substituents on the piperidine ring.
Uniqueness
(S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and dioxopyrrolidinyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) (3S)-piperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-8-4-5-10(9-16)13(20)23-17-11(18)6-7-12(17)19/h10H,4-9H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAOHPNDGYQEAL-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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